Ethyl 3-hydroxypentanoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-hydroxypentanoate, also known as Pentanoic acid, 3-hydroxy-, ethyl ester , is a chemical compound with the formula
C7H14O3C_7H_{14}O_3C7H14O3
. The primary targets of this compound are not well-documented in the literature. Further research is needed to identify its specific targets and their roles.Biochemical Pathways
This compound may be involved in various biochemical pathways. It’s worth noting that 3-Hydroxypentanoic acid, a related compound, is made from odd carbon fatty acids in the liver and rapidly enters the brain . It can refill the pool of TCA cycle intermediates, meaning it is anaplerotic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypentanoate can be synthesized through the esterification of 3-hydroxypentanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-oxopentanoic acid.
Reduction: It can be reduced to form 3-hydroxypentanol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed:
Oxidation: 3-oxopentanoic acid.
Reduction: 3-hydroxypentanol.
Substitution: Various substituted pentanoates depending on the reagent used.
Scientific Research Applications
Ethyl 3-hydroxypentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
Ethyl 2-hydroxybutanoate: Similar in structure but with a different hydroxyl group position.
Ethyl 4-hydroxybutanoate: Another similar compound with the hydroxyl group at a different position.
Ethyl 3-hydroxybutanoate: Similar but with a shorter carbon chain.
Uniqueness: Ethyl 3-hydroxypentanoate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its position of the hydroxyl group and the length of the carbon chain make it suitable for specific reactions and applications that other similar compounds may not be as effective for .
Properties
IUPAC Name |
ethyl 3-hydroxypentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESYELHMPYCIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311809 | |
Record name | Ethyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54074-85-0 | |
Record name | NSC245481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-hydroxypentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40311809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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